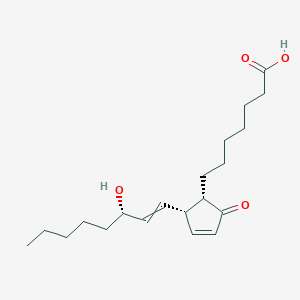

8-iso Prostaglandin A1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

20897-92-1 |

|---|---|

Molecular Formula |

C20H32O4 |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

7-[(1S,2S)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/t16-,17-,18-/m0/s1 |

InChI Key |

BGKHCLZFGPIKKU-BZSNNMDCSA-N |

Isomeric SMILES |

CCCCC[C@@H](C=C[C@H]1C=CC(=O)[C@H]1CCCCCCC(=O)O)O |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

8-iso Prostaglandin A1 discovery and isolation

An In-depth Technical Guide on the Discovery and Isolation of 8-iso Prostaglandin A1

Introduction

This compound (8-iso PGA1) is a member of the isoprostane family, a class of prostaglandin-like compounds produced primarily through the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid.[1][2][3] Unlike classical prostaglandins, which are synthesized via the cyclooxygenase (COX) enzyme pathway, the formation of isoprostanes is an indicator of oxidative stress. The discovery of isoprostanes, including 8-iso PGA1, was a significant advancement in the study of free radical-mediated injury and oxidative stress. While the biological activity of 8-iso PGA1 has not been extensively studied, it is recognized as an important component within the complex profile of lipid peroxidation products.[1] This guide provides a technical overview of its discovery context, known biological activities, and the methodologies for isolating and analyzing related isoprostanes.

Formation of Isoprostanes

Isoprostanes are formed in situ from the peroxidation of arachidonic acid, which is esterified in membrane phospholipids. Free radicals attack the arachidonic acid to form peroxyl radicals, which then cyclize to form endoperoxide intermediates. These intermediates are subsequently reduced to form a variety of F2-isoprostanes, including 8-iso-Prostaglandin F2α, a well-studied biomarker of oxidative stress.[4] While the specific pathway to 8-iso PGA1 is less detailed in the literature, its formation follows the same general mechanism of free-radical-induced peroxidation and subsequent chemical rearrangement.

Biological Activity of this compound

The biological functions of 8-iso PGA1 are not well-documented. However, limited studies have identified specific inhibitory activities. These findings suggest that 8-iso PGA1 may play a role in modulating cellular signaling and metabolic pathways, particularly in the context of oxidative stress.

| Target | System/Model | Concentration | Effect | Reference |

| Aldo-keto reductase family 1 member B10 (AKR1B10) | COS-7 lysates expressing the human enzyme | 60 µM | Inhibition | [5] |

| Potassium-induced D-aspartate release | Isolated bovine retinas | 0.1 µM | Inhibition | [5] |

Isolation and Quantification of Isoprostanes

Due to the scarcity of protocols specific to 8-iso PGA1, this section details a general methodology for the isolation and quantification of F2-isoprostanes from biological matrices like plasma and urine. These methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are highly sensitive and specific and can be adapted for the analysis of various isoprostane isomers.[6][7][8]

Experimental Workflow

The general workflow involves sample collection with precautions to prevent auto-oxidation, extraction of the lipids, purification to isolate the isoprostane fraction, and finally, quantification using a sensitive analytical technique.

Detailed Experimental Protocol: Isoprostane Extraction from Human Plasma

This protocol is adapted from methods developed for 8-iso-PGF2α and represents a robust approach for isoprostane analysis.[6][9]

1. Sample Preparation:

-

Collect blood in tubes containing EDTA and the antioxidant butylated hydroxytoluene (BHT).

-

Immediately centrifuge at 4°C to separate plasma.

-

To 1 mL of plasma, add an internal standard (e.g., a deuterated analog like 8-iso-PGF2α-d4) to correct for extraction losses.

2. Alkaline Hydrolysis (for Total Isoprostane Measurement):

-

To release isoprostanes esterified to lipids, add 1 mL of 1 M KOH to the plasma sample.

-

Incubate at 37°C for 30 minutes.

-

Neutralize the sample by adding approximately 0.5 mL of 1 M HCl and a phosphate (B84403) buffer to bring the pH to ~7.0.

3. Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the hydrolyzed and neutralized plasma sample onto the cartridge.

-

Wash the cartridge with water to remove salts and polar interferences.

-

Elute the isoprostanes with a solvent of higher organic content, such as ethyl acetate (B1210297).

4. Liquid-Liquid Extraction (Phase Separation Modification):

-

An alternative to SPE involves a modified liquid-liquid extraction.[6]

-

Add a mixture of isopropanol (B130326) and ethyl acetate to the hydrolyzed sample.

-

Vortex thoroughly and centrifuge to separate the organic and aqueous layers.

-

The upper organic layer containing the isoprostanes is collected.

5. Derivatization (for GC-MS analysis):

-

If using Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl group must be derivatized to a pentafluorobenzyl (PFB) ester and the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers to improve volatility and ionization.

6. LC-MS/MS Analysis:

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.

-

Use a suitable C18 column for chromatographic separation of isomers.

-

Monitor for the specific mass transition of the parent ion to a characteristic daughter ion for both the analyte (e.g., 8-iso PGA1) and the internal standard.

| Parameter | Typical Value (for 8-iso-PGF2α) | Reference |

| Extraction Recovery | ||

| Immunoaffinity Purification (Plasma) | 99.8% | [10] |

| Immunoaffinity Purification (Urine) | 54.1% | [10] |

| LC-MS/MS Performance | ||

| Detection Limit (Urine) | 9 pg (8-iso-PGF2α) | [8] |

| Inter- and Intraday Variation | < 12% | [8] |

| Linearity Range (Plasma) | 0.1 - 5.0 µg/L | [9] |

Signaling Pathways of Isoprostanes

While signaling pathways for 8-iso PGA1 are not defined, the pathways for the related F2-isoprostane, 8-iso-PGF2α, have been characterized, primarily involving the thromboxane (B8750289) A2 receptor (TP receptor).[2][11] Studies in human platelets reveal that 8-iso-PGF2α can elicit both stimulatory and inhibitory responses through distinct mechanisms.[11]

This dual activity suggests a complex regulatory role for isoprostanes. The stimulatory pathway is mediated by Gq protein coupling to Phospholipase C (PLC), leading to increased intracellular calcium and promoting platelet aggregation.[11] Concurrently, an inhibitory pathway, potentially through a separate receptor, increases cyclic AMP (cAMP) levels, which counteracts the aggregatory signal.[11]

Conclusion

This compound is an intriguing member of the isoprostane family, markers of oxidative stress. While its specific discovery and biological roles are less characterized than its well-studied relatives like 8-iso-PGF2α, the analytical techniques for isoprostane isolation and quantification are well-established. These robust methods, including SPE and LC-MS/MS, provide the necessary tools for researchers to further investigate the presence and function of 8-iso PGA1 in various physiological and pathological conditions. Future studies are needed to elucidate its specific signaling pathways and determine its potential as a unique biomarker or therapeutic target in diseases associated with oxidative damage.

References

- 1. targetmol.cn [targetmol.cn]

- 2. Formation of 8-iso-prostaglandin F2 alpha by human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-Iso Prostaglandin F2a (8-Iso F2a) - DetoxScan® - Oxidative Stress Tests | Diagnostiki Athinon [athenslab.gr]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comparison of methods for the measurement of 8-isoPGF(2α): a marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Characterization of isoprostane signaling: Evidence for a unique coordination profile of 8-iso-PGF2α with the thromboxane A2 receptor, and activation of a separate cAMP-dependent inhibitory pathway in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of 8-iso-Prostaglandin A1 from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 8-iso-prostaglandin A1 (8-iso-PGA1) from arachidonic acid. It delves into the non-enzymatic, free-radical-catalyzed pathway that governs the formation of isoprostanes, with a specific focus on the generation of A-series isoprostanes. This document furnishes detailed experimental protocols for the in vitro synthesis, purification, and quantification of these lipid mediators. Furthermore, it presents quantitative data where available and includes detailed diagrams to elucidate the biosynthetic pathway and experimental workflows, aiming to equip researchers with the necessary knowledge to investigate the role of 8-iso-PGA1 in health and disease and to explore its potential as a therapeutic target.

Introduction

Isoprostanes are a class of prostaglandin-like compounds that are produced primarily through the non-enzymatic, free-radical-catalyzed peroxidation of polyunsaturated fatty acids, most notably arachidonic acid.[1] Unlike classical prostaglandins, which are synthesized via the cyclooxygenase (COX) enzyme pathway, isoprostanes are formed independently of COX activity, making them reliable biomarkers of oxidative stress.[2] Among the various classes of isoprostanes, the A-series, including 8-iso-prostaglandin A1 (8-iso-PGA1), are of significant interest due to their biological activities. This guide focuses on the biosynthesis of 8-iso-PGA1 from arachidonic acid, providing a detailed technical resource for researchers in the field.

The Non-Enzymatic Biosynthetic Pathway of 8-iso-Prostaglandin A1

The formation of 8-iso-PGA1 from arachidonic acid is a multi-step process initiated by the abstraction of a hydrogen atom from the arachidonic acid backbone by a free radical. This event triggers a cascade of reactions leading to the formation of a variety of isoprostane isomers.

The key steps in the biosynthesis of 8-iso-PGA1 are:

-

Initiation: A free radical (e.g., a reactive oxygen species) abstracts a hydrogen atom from one of the bis-allylic carbons of arachidonic acid, forming a pentadienyl radical.[3]

-

Propagation: Molecular oxygen adds to the pentadienyl radical to form a peroxyl radical. This peroxyl radical then undergoes endocyclization to form a bicyclic endoperoxide intermediate, structurally similar to the prostaglandin (B15479496) G2 (PGG2) formed in the COX pathway.[1]

-

Isomerization and Reduction: The bicyclic endoperoxide can then be isomerized and reduced to form a variety of F-ring, D-ring, and E-ring isoprostanes. The formation of E2/D2-isoprostanes is favored under conditions of depleted cellular reducing agents like glutathione.[4]

-

Dehydration: 8-iso-Prostaglandin E1 (8-iso-PGE1), an E-ring isoprostane, can undergo dehydration to form the more stable A-ring isoprostane, 8-iso-PGA1.[5] This dehydration reaction involves the elimination of a molecule of water from the cyclopentenone ring.

Quantitative Data

The non-enzymatic nature of isoprostane formation leads to a complex mixture of isomers, and the relative yields can vary depending on the specific conditions of oxidative stress. Quantitative data on the specific yield of 8-iso-PGA1 from arachidonic acid in vitro is not extensively reported. However, studies on related isoprostanes provide some insights into the efficiency of the process.

| Parameter | Value/Range | Conditions | Reference |

| Relative Yield of Isoprostane Isomers | F-series > E/D-series (in presence of reducing agents) | In vitro peroxidation | [4] |

| E/D-series > F-series (in absence of reducing agents) | In vitro peroxidation | [4] | |

| Dehydration Rate of PGE1 to PGA1 | pH-dependent; faster at acidic pH | Aqueous solution | [6] |

| Stability of 8-iso-PGA1 | Stable for ≥ 2 years at -20°C in methyl acetate (B1210297) | Storage | [7] |

Experimental Protocols

In Vitro Synthesis of 8-iso-Prostaglandin A1

This protocol describes a general method for the non-enzymatic peroxidation of arachidonic acid to generate a mixture of isoprostanes, including the precursors to 8-iso-PGA1.

Materials:

-

Arachidonic acid

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) or other free radical initiator

-

Phosphate-buffered saline (PBS), pH 7.4

-

Butylated hydroxytoluene (BHT)

-

Ethyl acetate

-

Solid-phase extraction (SPE) cartridges (C18)

-

Argon or nitrogen gas

Procedure:

-

Prepare a solution of arachidonic acid in PBS.

-

Add a free radical initiator, such as AAPH, to the solution to initiate peroxidation.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 2-24 hours).

-

Stop the reaction by adding an antioxidant such as BHT.

-

Acidify the mixture to pH 3-4 with HCl.

-

Extract the lipids with ethyl acetate.

-

Evaporate the organic solvent under a stream of argon or nitrogen.

-

Reconstitute the lipid residue in a small volume of methanol/water for purification.

Purification of A-Series Isoprostanes

Purification of 8-iso-PGA1 from the complex mixture of reaction products is crucial for its characterization and use in biological assays. This typically involves a combination of solid-phase extraction and high-performance liquid chromatography (HPLC).

Procedure:

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the reconstituted lipid extract onto the cartridge.

-

Wash the cartridge with water and then hexane to remove nonpolar impurities.

-

Elute the isoprostanes with ethyl acetate or a mixture of ethyl acetate and methanol.

-

Evaporate the eluate to dryness.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Reconstitute the SPE eluate in the HPLC mobile phase.

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a gradient of acetonitrile (B52724) in water (with a small amount of a modifying acid like formic acid) to separate the different isoprostane isomers.

-

Collect fractions corresponding to the retention time of 8-iso-PGA1 standard.

-

Confirm the identity of the collected fraction using mass spectrometry.

-

Dehydration of 8-iso-Prostaglandin E1 to 8-iso-Prostaglandin A1

While 8-iso-PGA1 is formed in the initial peroxidation reaction, it can also be generated by the dehydration of purified 8-iso-PGE1.

Procedure:

-

Dissolve purified 8-iso-PGE1 in an appropriate solvent (e.g., a mixture of water and an organic solvent).

-

Acidify the solution (e.g., to pH 3-4 with a weak acid) to catalyze the dehydration reaction.[6]

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, neutralize the solution and extract the 8-iso-PGA1.

-

Purify the 8-iso-PGA1 using HPLC as described above.

Analytical Methods for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of isoprostanes.

Sample Preparation for LC-MS/MS Analysis

Procedure:

-

Add an internal standard (e.g., deuterated 8-iso-PGA1) to the sample.

-

Perform solid-phase extraction as described in the purification protocol to concentrate the analyte and remove interfering substances.

-

Evaporate the eluate and reconstitute in the initial LC mobile phase.

LC-MS/MS Parameters

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to a high percentage of mobile phase B to achieve separation of isomers.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for 8-iso-PGA1 and its internal standard need to be determined. For 8-iso-PGA1 (molecular weight 334.4 g/mol ), the precursor ion would be [M-H]⁻ at m/z 333.4. Product ions would be generated by collision-induced dissociation and would be specific to the structure of 8-iso-PGA1.

-

Conclusion

The biosynthesis of 8-iso-prostaglandin A1 from arachidonic acid is a complex, non-enzymatic process that serves as a hallmark of oxidative stress. This technical guide provides a foundational understanding of this pathway, along with practical experimental protocols and analytical methods for its study. By leveraging this information, researchers can further investigate the role of 8-iso-PGA1 in various physiological and pathological processes, paving the way for the development of new diagnostic tools and therapeutic interventions.

References

- 1. The isoprostanes—25 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Isoprostane Generation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to 8-iso Prostaglandin A1: Chemical Structure, Stereochemistry, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-iso Prostaglandin (B15479496) A1 (8-iso-PGA1) is an isoprostane, a class of prostaglandin-like compounds formed in vivo from the free-radical-catalyzed peroxidation of arachidonic acid, independent of the cyclooxygenase (COX) enzymes. As a member of the cyclopentenone prostaglandin family, 8-iso-PGA1 is characterized by a reactive α,β-unsaturated carbonyl group within its cyclopentane (B165970) ring. This structural feature is crucial for its biological activity, which includes potential roles in cellular signaling and enzyme inhibition. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological interactions of 8-iso-PGA1, intended to support further research and drug development efforts.

Chemical Structure and Stereochemistry

8-iso-PGA1 is a C20 carboxylic acid with a cyclopentenone ring and two side chains. Its chemical identity is precisely defined by its systematic IUPAC name and stereochemical descriptors.

Systematic Name (IUPAC): 7-[(1S,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid

Formal Name: (8β)-15S-hydroxy-9-oxo-prosta-10,13E-dien-1-oic acid

The stereochemistry of 8-iso-PGA1 is critical to its structure and function. The key stereochemical features are:

-

C-8: The iso-prostaglandin designation indicates that the two side chains on the cyclopentane ring are in a cis orientation relative to each other, which is in contrast to the trans orientation found in prostaglandins (B1171923) synthesized by COX enzymes. The (8β) designation in the formal name specifies the orientation of the carboxylic acid-containing side chain.

-

C-12 and C-15: The side chains are attached at positions C-8 and C-12 of the cyclopentane ring. The hydroxyl group on the second side chain is at position C-15 and has an S configuration.

-

Double Bonds: The double bond in the octenyl side chain (between C-13 and C-14) is in the E (trans) configuration.

These stereochemical assignments are crucial for its specific interactions with biological targets.

Physicochemical and Spectral Data

Table 1: Physicochemical Properties of 8-iso Prostaglandin A1

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 336.5 g/mol | --INVALID-LINK-- |

| CAS Number | 211186-29-7 | --INVALID-LINK-- |

| Appearance | A solution in methyl acetate | --INVALID-LINK-- |

| λmax | 217 nm | --INVALID-LINK-- |

| Solubility | DMF: 75 mg/ml; DMSO: 50 mg/ml; Ethanol: 100 mg/ml; PBS (pH 7.2): 2.4 mg/ml | --INVALID-LINK-- |

Biological Activity and Signaling Pathways

8-iso-PGA1, as a cyclopentenone prostaglandin, is known to exhibit biological activity primarily through two mechanisms: covalent adduction to cellular proteins via its electrophilic carbon and interaction with specific receptors.

Inhibition of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10)

8-iso-PGA1 has been shown to inhibit the enzyme aldo-keto reductase family 1 member B10 (AKR1B10).[1] AKR1B10 is implicated in the development of various cancers and chemoresistance. The inhibition of AKR1B10 by 8-iso-PGA1 is thought to occur through covalent modification of cysteine residues within the enzyme's active site.

Modulation of Neurotransmitter Release

In the context of neuroscience, 8-iso-PGA1 has been observed to inhibit potassium-induced D-aspartate release from isolated bovine retinas.[2] This suggests a potential role for this isoprostane in modulating excitatory neurotransmission.

Table 2: Quantitative Biological Activity of this compound

| Biological Target/Process | Activity | Concentration | Source |

| Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) | Inhibition | 60 µM | [1] |

| Potassium-induced D-aspartate release (bovine retina) | Inhibition | 0.1 µM | [2] |

Proposed Signaling Pathway: TRPA1 Activation

While direct signaling pathways for 8-iso-PGA1 are not extensively characterized, evidence from related cyclopentenone prostaglandins suggests that it may act as an agonist for the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[3] TRPA1 is a non-selective cation channel expressed in sensory neurons that is activated by various electrophilic compounds, leading to the sensation of pain and neurogenic inflammation. The reactive α,β-unsaturated carbonyl group in the cyclopentenone ring of 8-iso-PGA1 is a likely site for covalent modification of cysteine residues on the TRPA1 channel, leading to its activation.

Experimental Protocols

Detailed experimental protocols for the key cited experiments are provided below. These are based on the methodologies described in the source literature and are intended as a guide for researchers.

Aldo-Keto Reductase (AKR1B10) Inhibition Assay

This protocol is adapted from the methodology used to assess the inhibition of AKR1B10 by cyclopentenone prostaglandins.[1]

Objective: To determine the inhibitory effect of 8-iso-PGA1 on AKR1B10 activity.

Materials:

-

COS-7 cells expressing human AKR1B10

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

Assay buffer: 100 mM potassium phosphate, pH 7.0

-

NADPH (cofactor)

-

Substrate for AKR1B10 (e.g., pyridine-3-aldehyde)

-

8-iso-Prostaglandin A1 (test inhibitor)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Cell Lysate Preparation:

-

Culture COS-7 cells expressing human AKR1B10.

-

Lyse the cells using a suitable lysis buffer and collect the supernatant containing the enzyme.

-

Determine the protein concentration of the cell lysate.

-

-

Inhibition Assay:

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

Cell lysate containing AKR1B10 (a fixed amount of total protein)

-

8-iso-Prostaglandin A1 at various concentrations (e.g., 0-100 µM). Include a vehicle control (e.g., DMSO).

-

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Enzyme Reaction:

-

Initiate the enzymatic reaction by adding NADPH and the substrate (e.g., pyridine-3-aldehyde) to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of decrease in absorbance corresponds to the rate of NADPH oxidation and is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Express the enzyme activity at each 8-iso-PGA1 concentration as a percentage of the activity in the vehicle control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value, if applicable.

-

Potassium-Induced D-Aspartate Release from Bovine Retina

This protocol is based on the superfusion method used to study neurotransmitter release from retinal tissue.[4]

Objective: To measure the effect of 8-iso-PGA1 on the potassium-induced release of D-aspartate from isolated bovine retinas.

Materials:

-

Fresh bovine eyes

-

Krebs-Ringer bicarbonate buffer (KRB), oxygenated (95% O₂ / 5% CO₂)

-

[³H]D-aspartate (radiolabeled tracer)

-

Superfusion apparatus

-

High-potassium KRB (e.g., 50 mM KCl, with adjusted NaCl to maintain osmolarity)

-

8-iso-Prostaglandin A1

-

Scintillation counter and scintillation fluid

Procedure:

-

Retinal Tissue Preparation:

-

Dissect retinas from fresh bovine eyes in ice-cold KRB.

-

Cut the retinas into small pieces.

-

-

Radiolabeling:

-

Incubate the retinal pieces in oxygenated KRB containing [³H]D-aspartate for a defined period (e.g., 30 minutes) at 37°C to allow for uptake of the radiotracer into glutamatergic neurons and glia.

-

-

Superfusion:

-

Transfer the radiolabeled retinal pieces to the chambers of a superfusion apparatus.

-

Perfuse the tissue with oxygenated KRB at a constant flow rate.

-

Collect fractions of the superfusate at regular intervals (e.g., every 2 minutes).

-

-

Stimulation and Inhibition:

-

After a washout period to establish a stable baseline of [³H]D-aspartate release, stimulate the tissue with a pulse of high-potassium KRB to induce depolarization and neurotransmitter release. This is the first stimulation (S1).

-

Following the first stimulation, introduce 8-iso-PGA1 into the perfusion buffer at the desired concentration (e.g., 0.1 µM).

-

After a period of incubation with the inhibitor, apply a second pulse of high-potassium KRB (S2).

-

-

Measurement and Data Analysis:

-

Measure the radioactivity in each collected fraction using a scintillation counter.

-

Calculate the total amount of radioactivity released during the basal and stimulated periods.

-

Express the stimulated release as a percentage of the total radioactivity in the tissue at the time of stimulation.

-

Calculate the ratio of the second stimulated release to the first (S2/S1).

-

Compare the S2/S1 ratio in the presence of 8-iso-PGA1 to the S2/S1 ratio in control experiments (without the inhibitor) to determine the percentage of inhibition.

-

Conclusion

8-iso-Prostaglandin A1 is a structurally defined isoprostane with demonstrated biological activities, including enzyme inhibition and modulation of neurotransmitter release. Its electrophilic nature, conferred by the cyclopentenone ring, is a key determinant of its mechanism of action, which likely involves covalent modification of target proteins such as AKR1B10 and the TRPA1 channel. The technical information and experimental protocols provided in this guide offer a foundation for researchers to further investigate the physiological and pathophysiological roles of 8-iso-PGA1 and to explore its potential as a therapeutic agent or a lead compound for drug development. Further studies are warranted to fully elucidate its specific signaling pathways and to identify additional biological targets.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Prostaglandin-induced activation of nociceptive neurons via direct interaction with transient receptor potential A1 (TRPA1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual effect of isoprostanes on the release of [3H]D-aspartate from isolated bovine retinae: role of arachidonic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

8-iso-Prostaglandin A1: A Technical Guide to its Role as a Marker of Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation, a critical manifestation of oxidative stress, is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The quantification of stable end-products of lipid peroxidation serves as a reliable method for assessing oxidative damage in vivo. Among these, isoprostanes, a family of prostaglandin-like compounds formed non-enzymatically via the free radical-catalyzed peroxidation of arachidonic acid, have emerged as valuable biomarkers. While 8-iso-prostaglandin F2α (8-iso-PGF2α) is the most extensively studied isoprostane, this guide focuses on the emerging potential of a related compound, 8-iso-prostaglandin A1 (8-iso-PGA1), as a specific and sensitive marker of lipid peroxidation.

This technical guide provides an in-depth overview of 8-iso-PGA1, including its formation, analytical methodologies for its detection, and its potential applications in research and drug development. Given the limited direct research on 8-iso-PGA1, this guide draws parallels from the well-established knowledge of 8-iso-PGF2α to provide a comprehensive framework for understanding and utilizing 8-iso-PGA1 as a biomarker.

Formation of 8-iso-Prostaglandin A1

Isoprostanes, including 8-iso-PGA1, are primarily formed in situ from the peroxidation of arachidonic acid esterified in phospholipids. The formation can occur through two distinct pathways:

-

Non-enzymatic (Free Radical-Catalyzed) Pathway: This is the principal mechanism for the generation of isoprostanes and is a direct indicator of oxidative stress. The process is initiated by the abstraction of a hydrogen atom from arachidonic acid by a reactive oxygen species (ROS), leading to the formation of a lipid radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which subsequently cyclizes to form endoperoxide intermediates. These unstable intermediates are then reduced to form a variety of isoprostane isomers, including 8-iso-PGA1.

-

Enzymatic Pathway: While the non-enzymatic pathway is predominant, there is evidence that cyclooxygenase (COX) enzymes, particularly COX-2, can also contribute to the formation of certain isoprostanes, such as 8-iso-PGF2α[1][2]. This is an important consideration when interpreting isoprostane levels, as inflammation can upregulate COX-2 activity, potentially confounding the assessment of oxidative stress. The extent to which COX enzymes contribute to 8-iso-PGA1 formation is currently not well-established and warrants further investigation.

The distinction between these two pathways is critical for the accurate interpretation of isoprostane levels as a biomarker of oxidative stress.

Data Presentation: Quantitative Levels of Isoprostanes in Biological Samples

While specific quantitative data for 8-iso-PGA1 are not widely available in the literature, the following tables summarize representative concentrations of the closely related and extensively studied 8-iso-PGF2α in various human biological matrices. These values can serve as a reference point for researchers initiating studies on 8-iso-PGA1. It is anticipated that 8-iso-PGA1 levels would be in a similar picogram per milliliter or milligram of creatinine (B1669602) range.

Table 1: 8-iso-PGF2α Levels in Human Plasma/Serum

| Condition | Matrix | Concentration (pg/mL) | Reference |

| Healthy Controls | Plasma | 84.3 ± 18.9 | [3] |

| Severe Traumatic Brain Injury | Plasma | 572.1 ± 157.5 | [3] |

| End-Stage Renal Disease (HD) | Plasma | 389.8 ± 148.3 | [4] |

| End-Stage Renal Disease (CAPD) | Plasma | 254.3 ± 76.6 | [4] |

| Preeclampsia | Serum | 742.00 | [5][6] |

| Preeclampsia (Post-delivery) | Serum | 324.00 | [5][6] |

Table 2: 8-iso-PGF2α Levels in Human Urine

| Condition | Concentration (µg/g creatinine) | Reference |

| Non-smokers | 0.25 ± 0.15 | [7] |

| Smokers | 0.53 ± 0.37 | [7] |

HD: Hemodialysis; CAPD: Continuous Ambulatory Peritoneal Dialysis.

Experimental Protocols

The accurate quantification of 8-iso-PGA1 requires sensitive and specific analytical methods. The protocols outlined below are based on established methods for 8-iso-PGF2α and can be adapted for 8-iso-PGA1.

Sample Collection and Preparation

-

Plasma/Serum: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA for plasma) and an antioxidant (e.g., butylated hydroxytoluene, BHT) to prevent ex vivo oxidation. Centrifuge to separate plasma or allow to clot for serum. Store samples at -80°C until analysis.

-

Urine: Collect a spot or 24-hour urine sample. Add an antioxidant and store at -80°C.

Solid-Phase Extraction (SPE) for Sample Clean-up

Prior to analysis, biological samples require purification to remove interfering substances.

-

Protocol:

-

Acidify the sample (e.g., to pH 3 with HCl).

-

Apply the sample to a C18 SPE cartridge pre-conditioned with methanol (B129727) and water.

-

Wash the cartridge with water and then a low-concentration organic solvent (e.g., hexane) to remove lipids.

-

Elute the isoprostanes with a more polar organic solvent (e.g., ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the mobile phase for analysis.

-

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of isoprostanes due to its high specificity and sensitivity.

-

Protocol:

-

Chromatographic Separation: Use a C18 reversed-phase column to separate 8-iso-PGA1 from its isomers and other interfering compounds. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. The detection is based on selected reaction monitoring (SRM), where a specific precursor ion (the deprotonated molecule [M-H]⁻) is selected and fragmented to produce a characteristic product ion.

-

Quantification: Use a stable isotope-labeled internal standard (e.g., d4-8-iso-PGA1) to correct for sample loss during preparation and for matrix effects. Generate a calibration curve using known concentrations of 8-iso-PGA1.

-

Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and more accessible method, though it may have lower specificity compared to LC-MS/MS due to potential cross-reactivity with other isoprostanes.

-

Protocol:

-

Use a commercially available ELISA kit specific for 8-iso-PGA1 (if available) or a general isoprostane kit.

-

Follow the manufacturer's instructions, which typically involve competitive binding between the 8-iso-PGA1 in the sample and a labeled 8-iso-PGA1 for a limited number of antibody binding sites.

-

The amount of labeled 8-iso-PGA1 bound is inversely proportional to the amount of 8-iso-PGA1 in the sample.

-

Measure the signal (e.g., colorimetric) and quantify the concentration using a standard curve.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Formation pathways of 8-iso-Prostaglandin A1.

Caption: General workflow for 8-iso-PGA1 measurement.

Biological Activities and Signaling of 8-iso-Prostaglandin A1

The biological activities of 8-iso-PGA1 are not as well-characterized as those of 8-iso-PGF2α. However, initial studies suggest it possesses biological activity. For instance, 8-iso-PGA1 has been shown to inhibit aldo-keto reductase family 1 member B10 (AKR1B10) and to modulate neurotransmitter release in the retina[8].

By analogy with other prostaglandins (B1171923) and isoprostanes, it is plausible that 8-iso-PGA1 exerts its effects through interaction with specific G-protein coupled receptors. Further research is needed to elucidate the specific signaling pathways activated by 8-iso-PGA1 and its downstream physiological and pathological consequences.

Conclusion and Future Directions

8-iso-Prostaglandin A1 represents a promising, yet understudied, biomarker of lipid peroxidation. Its formation via free radical-mediated oxidation of arachidonic acid provides a direct link to oxidative stress. While analytical methodologies developed for other isoprostanes can be adapted for 8-iso-PGA1, further research is imperative to:

-

Establish the specific contribution of enzymatic pathways to its formation.

-

Develop and validate highly specific assays for its routine quantification.

-

Generate comprehensive data on its levels in various diseases.

-

Elucidate its specific signaling pathways and biological functions.

As our understanding of the complexities of oxidative stress in disease continues to grow, the development of specific and reliable biomarkers like 8-iso-PGA1 will be crucial for advancing both basic research and the development of novel therapeutic interventions. This guide provides a foundational framework for researchers and drug development professionals to embark on the exploration of this potentially valuable biomarker.

References

- 1. Cyclooxygenase-dependent formation of the isoprostane, 8-epi prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Lipid peroxidation biomarkers for evaluating oxidative stress and assessing antioxidant capacity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Association between Serum 8-Iso-Prostaglandin F2α as an Oxidative Stress Marker and Immunological Markers in a Cohort of Preeclampsia Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

Unveiling the In Vitro Bioactivities of 8-iso Prostaglandin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-iso Prostaglandin (B15479496) A1 (8-iso PGA1) is an isoprostane, a class of prostaglandin-like compounds formed via non-enzymatic free radical-catalyzed peroxidation of arachidonic acid. While less studied than its F-series counterparts, emerging in vitro research has identified specific and potent biological activities of 8-iso PGA1, highlighting its potential as a modulator of key enzymatic and neuronal processes. This technical guide provides a comprehensive overview of the currently understood in vitro biological functions of 8-iso PGA1, with a focus on its inhibitory effects on aldo-keto reductase 1B10 and neurotransmitter release in the retina. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and drug discovery efforts centered on this unique lipid mediator.

Core Biological Functions of 8-iso Prostaglandin A1 in vitro

Current in vitro research has elucidated two primary biological functions of this compound: the inhibition of a cancer-associated enzyme and the modulation of retinal neurotransmission.

Inhibition of Aldo-Keto Reductase 1B10 (AKR1B10)

8-iso PGA1 has been identified as an inhibitor of Aldo-Keto Reductase 1B10 (AKR1B10), an enzyme implicated in the development and chemoresistance of certain cancers.[1][2] The inhibitory action of the related compound, Prostaglandin A1 (PGA1), has been shown to occur through covalent modification of the enzyme, suggesting a similar mechanism for 8-iso PGA1.[3][4] This positions 8-iso PGA1 as a molecule of interest for oncological research.

Modulation of Retinal Neurotransmission

In the context of neuroscience, 8-iso PGA1 has been demonstrated to inhibit the release of the excitatory neurotransmitter D-aspartate in isolated retinal tissue.[1][2] This finding suggests a potential role for 8-iso PGA1 in regulating neuronal signaling within the eye, with possible implications for ocular health and disease.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro studies on this compound.

| Biological Target | Experimental System | Parameter | Value | Reference |

| Aldo-Keto Reductase 1B10 (AKR1B10) | COS-7 cell lysates expressing human AKR1B10 | Inhibitory Concentration | 60 µM | [1][2] |

| Potassium-induced D-aspartate release | Isolated bovine retinas | Inhibitory Concentration | 0.1 µM | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Assay for AKR1B10 Inhibition

This protocol is based on the methodology for assessing the inhibition of AKR1B10 by prostaglandins.

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of AKR1B10.

Materials:

-

COS-7 cells

-

Expression vector for human AKR1B10

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

AKR1B10 substrate (e.g., DL-glyceraldehyde)

-

NADPH (cofactor)

-

This compound (from a stock solution in a suitable solvent like methyl acetate)

-

Spectrophotometer

Procedure:

-

Cell Culture and Transfection: Culture COS-7 cells in appropriate media. Transfect the cells with an expression vector encoding human AKR1B10 using a suitable transfection reagent.

-

Cell Lysis: After 24-48 hours of transfection, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the total protein concentration in the cell lysates using a standard protein assay.

-

Enzyme Activity Assay: a. In a 96-well plate, add a defined amount of cell lysate (containing AKR1B10). b. Add this compound to achieve the desired final concentration (e.g., 60 µM). Include a vehicle control (solvent only). c. Pre-incubate the lysate with 8-iso PGA1 for a specified time at room temperature. d. Initiate the enzymatic reaction by adding the substrate (e.g., DL-glyceraldehyde) and NADPH. e. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, using a spectrophotometer.

-

Data Analysis: Calculate the rate of NADPH oxidation for both the control and 8-iso PGA1-treated samples. The percentage of inhibition is determined by comparing the reaction rates.

Assay for D-Aspartate Release in Bovine Retina

This protocol is adapted from studies on neurotransmitter release in retinal tissue.[5]

Objective: To measure the effect of this compound on potassium-induced D-aspartate release from isolated bovine retinas.

Materials:

-

Fresh bovine eyes

-

Krebs-Ringer bicarbonate buffer (KRB)

-

[³H]-D-aspartate (radiolabeled neurotransmitter analog)

-

High-potassium KRB (for depolarization)

-

This compound

-

Scintillation counter and scintillation fluid

Procedure:

-

Retina Dissection: Obtain fresh bovine eyes from an abattoir. Dissect the retinas in ice-cold KRB.

-

Radiolabeling: Incubate the isolated retinas in KRB containing [³H]-D-aspartate for a specific period (e.g., 30 minutes) to allow for uptake of the radiolabel.

-

Superfusion: Place individual retinas in a superfusion chamber and perfuse with KRB at a constant flow rate.

-

Sample Collection: Collect fractions of the perfusate at regular intervals.

-

Stimulation of Release: a. After a washout period to establish a stable baseline of [³H]-D-aspartate release, stimulate the retinas with a pulse of high-potassium KRB to induce depolarization and neurotransmitter release. b. Introduce this compound (e.g., 0.1 µM) into the perfusion buffer before and during a second high-potassium stimulation.

-

Radioactivity Measurement: Add scintillation fluid to the collected fractions and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of [³H]-D-aspartate released in each fraction. The effect of 8-iso PGA1 is determined by comparing the neurotransmitter release during the second stimulation (with 8-iso PGA1) to the first stimulation (control).

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the known inhibitory actions and experimental workflows for this compound.

Caption: Inhibitory action of 8-iso PGA1 on AKR1B10 enzymatic activity.

Caption: 8-iso PGA1 inhibits potassium-induced D-aspartate release in retinal neurons.

Caption: Workflow for assessing 8-iso PGA1's inhibitory effect on AKR1B10.

Future Directions and Conclusion

The current body of in vitro research on this compound, while limited, has revealed intriguing bioactivities with potential therapeutic implications in oncology and neurobiology. The potent inhibition of AKR1B10 and the modulation of retinal neurotransmitter release warrant further investigation to elucidate the precise molecular mechanisms and signaling pathways involved. Future studies should focus on identifying the specific receptors or binding sites for 8-iso PGA1, exploring its effects on a wider range of cell types, and investigating its potential interplay with other signaling molecules. A deeper understanding of the in vitro functions of 8-iso PGA1 will be crucial for unlocking its potential as a novel therapeutic agent or a valuable research tool.

References

- 1. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Identification of aldo-keto reductase AKR1B10 as a selective target for modification and inhibition by prostaglandin A(1): implications for antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

8-iso Prostaglandin A1: A Technical Guide to Cellular Signaling Pathways

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the cellular signaling pathways of 8-iso Prostaglandin A1 (8-iso-PGA1). As a member of the isoprostane family, 8-iso-PGA1 is a product of free radical-catalyzed peroxidation of arachidonic acid, positioning it as a key molecule in contexts of oxidative stress. Research on the specific signaling mechanisms of 8-iso-PGA1 is still emerging. Consequently, this document synthesizes the direct evidence available for 8-iso-PGA1 with the more extensively characterized pathways of its structural relatives, namely Prostaglandin A1 (PGA1) and the well-studied isoprostane, 8-iso-Prostaglandin F2α (8-iso-PGF2α). By examining these related molecules, we can construct a putative signaling framework for 8-iso-PGA1, offering a robust foundation for future research and therapeutic development. This guide presents hypothesized signaling cascades, quantitative data from related compounds, and detailed experimental protocols to facilitate the investigation of 8-iso-PGA1's biological functions.

Introduction to this compound

This compound (8-iso-PGA1) is an isoprostane, a class of prostaglandin-like compounds formed in vivo from the non-enzymatic, free radical-catalyzed peroxidation of essential fatty acids, primarily arachidonic acid. Unlike classical prostaglandins (B1171923) synthesized by cyclooxygenase (COX) enzymes, isoprostanes are considered reliable markers of oxidative stress. Direct investigation into 8-iso-PGA1 has revealed specific biological activities, including the inhibition of aldo-keto reductase family 1 member B10 (AKR1B10) and the modulation of neurotransmitter release in retinal tissue.[1] However, a complete understanding of its receptors and downstream signaling cascades remains incomplete.

This guide will therefore extrapolate potential signaling mechanisms from two closely related molecules:

-

Prostaglandin A1 (PGA1): The classical, enzymatically synthesized counterpart to 8-iso-PGA1. PGA1 is known to induce cytoprotective heat shock responses and modulate inflammatory pathways.

-

8-iso-Prostaglandin F2α (8-iso-PGF2α): A well-characterized isoprostane that provides a valuable model for receptor interaction and downstream signaling for this class of molecules.

Hypothesized Signaling Pathways of 8-iso-PGA1

Based on the activities of PGA1 and 8-iso-PGF2α, we propose a multi-faceted signaling potential for 8-iso-PGA1, involving both receptor-mediated and intracellular mechanisms.

Receptor-Mediated Signaling (Inferred from 8-iso-PGF2α)

It is plausible that 8-iso-PGA1, like 8-iso-PGF2α, interacts with existing prostanoid receptors. The Thromboxane A2 Receptor (TPR) is a primary candidate.[2] Activation of a G-protein coupled receptor (GPCR) such as TPR would initiate a canonical signaling cascade.

-

Gq-Protein Coupling: Activation of TPR typically involves coupling to Gαq proteins. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

MAPK Activation: The increase in intracellular Ca2+ and DAG can subsequently activate downstream kinase cascades, including members of the Mitogen-Activated Protein Kinase (MAPK) family, such as c-Jun N-terminal Kinase (JNK) and p38 MAPK. These kinases are critical regulators of gene expression related to inflammation and stress responses.

Intracellular Signaling: NF-κB and HSF1 Modulation (Inferred from PGA1)

Prostaglandins of the A-series are known to exert effects intracellularly. PGA1, for example, can modulate two critical transcription factors involved in stress and inflammation: Heat Shock Factor 1 (HSF1) and Nuclear Factor-kappa B (NF-κB).[3]

-

NF-κB Pathway Inhibition: PGA1 has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[4] This action would suppress the transcription of pro-inflammatory genes.

-

HSF1 Pathway Activation: Concurrently, PGA1 can activate HSF1, the master transcriptional regulator of the heat shock response.[3] Activated HSF1 translocates to the nucleus and drives the expression of heat shock proteins (HSPs), such as HSP72 and HSP32, which serve a cytoprotective role.

It is plausible that 8-iso-PGA1 shares these abilities to dually modulate these intracellular pathways, contributing to a complex cellular response that balances inflammatory and protective signals.

References

- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - NL [thermofisher.com]

- 4. mdpi.com [mdpi.com]

The Role of Free Radicals in the Synthesis of 8-iso-Prostaglandin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pivotal role of free radicals in the synthesis of isoprostanes, with a specific focus on the formation of 8-iso-Prostaglandin A1 (8-iso-PGA1). Isoprostanes are prostaglandin-like compounds generated primarily through the non-enzymatic peroxidation of arachidonic acid, a process initiated by free radicals. This document details the intricate biochemical pathways, presents quantitative data on isoprostane levels in various biological matrices, provides in-depth experimental protocols for their measurement, and illustrates key pathways and workflows through detailed diagrams. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of oxidative stress, drug development, and clinical research.

Introduction: The Isoprostane Pathway and Oxidative Stress

Isoprostanes are a unique class of lipid mediators produced independently of the cyclooxygenase (COX) enzymes, primarily through the free radical-catalyzed peroxidation of polyunsaturated fatty acids (PUFAs), most notably arachidonic acid.[1][2] Among the various classes of isoprostanes, the F2-isoprostanes, particularly 8-iso-prostaglandin F2α (8-iso-PGF2α), have been extensively studied and are considered the "gold standard" biomarker for assessing oxidative stress in vivo.[3][4]

The formation of 8-iso-PGA1 is a downstream event in the isoprostane pathway. It belongs to the A-ring class of isoprostanes, which are cyclopentenone isoprostanes. These compounds are formed via the dehydration of E-ring and D-ring isoprostanes, which are themselves rearrangement products of the initial endoperoxide intermediates generated during the free radical cascade.[5][6] While data on 8-iso-PGA1 is less abundant compared to 8-iso-PGF2α, understanding its formation provides deeper insights into the complex biochemistry of lipid peroxidation.

The Biochemical Pathway of 8-iso-Prostaglandin A1 Synthesis

The synthesis of 8-iso-PGA1 is a multi-step process initiated by the attack of a free radical on arachidonic acid, which is typically esterified in membrane phospholipids.

Initiation and Propagation of Lipid Peroxidation

The process begins with the abstraction of a hydrogen atom from a bis-allylic carbon of arachidonic acid by a reactive oxygen species (ROS) or reactive nitrogen species (RNS), such as the hydroxyl radical (•OH). This forms a lipid radical (L•), which then reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from an adjacent fatty acid, propagating the chain reaction.

Formation of Endoperoxide Intermediates and 8-iso-PGF2α

The lipid peroxyl radical undergoes a series of cyclization and oxygen insertion reactions to form unstable bicyclic endoperoxide intermediates, analogous to prostaglandin (B15479496) G2 (PGG2). These endoperoxides are then reduced to form the more stable F2-isoprostanes, including 8-iso-PGF2α.[1][3]

Formation of E- and D-Ring Isoprostanes

In addition to reduction to F2-isoprostanes, the endoperoxide intermediates can rearrange to form E-ring and D-ring isoprostanes, such as 8-iso-prostaglandin E2 (8-iso-PGE2) and 8-iso-prostaglandin D2 (8-iso-PGD2).[6]

Dehydration to A- and J-Ring Isoprostanes

The final step in the formation of 8-iso-PGA1 is the dehydration of 8-iso-PGE2.[5][6] This reaction involves the elimination of a water molecule from the cyclopentane (B165970) ring, leading to the formation of an α,β-unsaturated ketone characteristic of A-ring and J-ring prostaglandins. The biological activity of 8-iso-PGA1 has not been extensively studied, though it is known to be an isoprostane.[7]

Data Presentation: Quantitative Levels of Isoprostanes

The following tables summarize the reported levels of 8-iso-PGF2α in human biological fluids. Data for 8-iso-PGA1 are sparse in the literature.

| Biological Matrix | Condition | Mean Concentration (pg/mL) | Reference |

| Plasma | Healthy Non-Smokers | 8.26 ± 2.98 | [8] |

| Lung Cancer Patients | 11.05 ± 4.29 | [8] | |

| Pre-eclampsia | Significantly elevated vs. controls | [9] | |

| Urine | Healthy Non-Smokers | 0.25 ± 0.15 (µg/g creatinine) | [10] |

| Smokers | 0.53 ± 0.37 (µg/g creatinine) | [10] | |

| Coronary Artery Disease | 9.2 (ng/mg creatinine) | [6][11] | |

| Healthy Full-Term Neonates | 27.14 ± 6.73 | [12] | |

| Pre-Term Neonates | 32.14 ± 7.32 | [12] | |

| Bronchoalveolar Lavage Fluid | Sarcoidosis Patients | 220.6 (median) | [13] |

| Idiopathic Pulmonary Fibrosis | 74.87 (median) | [13] |

Table 1: Quantitative Levels of 8-iso-PGF2α in Human Biological Fluids

| Condition | 8-iso-PGF2α / PGF2α Ratio | Predominant Pathway | Reference |

| In Vitro (AAPH-induced) | 0.97 ± 0.06 | Non-enzymatic (Chemical) | [14] |

| Rat Plasma (baseline) | 0.06 ± 0.02 | Enzymatic (PGHS) | [14] |

| Human Plasma (healthy males) | 0.88 ± 0.26 | Non-enzymatic (Chemical) | [14] |

| Human Plasma (smokers) | Increased (PGHS-dependent) | Primarily Enzymatic (PGHS) | [15] |

Table 2: Ratio of 8-iso-PGF2α to PGF2α for Distinguishing Synthesis Pathways

Experimental Protocols

Measurement of Isoprostanes by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the quantification of F2-isoprostanes.

4.1.1. Sample Preparation and Extraction

-

Sample Collection: Collect plasma in EDTA-containing tubes and immediately add an antioxidant like butylated hydroxytoluene (BHT).[5] Store samples at -80°C.

-

Internal Standard Addition: Add a deuterated internal standard (e.g., [²H₄]-8-iso-PGF2α) to the plasma sample.

-

Hydrolysis (for total isoprostane measurement): To measure both free and esterified isoprostanes, perform alkaline hydrolysis by adding a strong base (e.g., KOH) and incubating at 37°C.[3]

-

Solid-Phase Extraction (SPE):

-

Acidify the sample to pH 3 with a suitable buffer.

-

Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.[5]

-

Load the sample onto the cartridge.

-

Wash the cartridge with acidified water and then an organic solvent like hexane (B92381) to remove interfering lipids.

-

Elute the isoprostanes with a more polar organic solvent, such as ethyl acetate.[5]

-

-

Thin-Layer Chromatography (TLC) Purification (Optional but Recommended): For enhanced purity, the eluted sample can be further purified by TLC. Spot the sample on a silica (B1680970) gel TLC plate and develop the plate in a suitable solvent system. Scrape the band corresponding to the isoprostane standards and elute from the silica.

4.1.2. Derivatization

-

Pentafluorobenzyl (PFB) Ester Formation: Convert the carboxylic acid group of the isoprostanes to PFB esters using PFB bromide.

-

Trimethylsilyl (TMS) Ether Formation: Convert the hydroxyl groups to TMS ethers using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

4.1.3. GC-MS Analysis

-

Gas Chromatography:

-

Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., DB-1701).[1]

-

Use a suitable temperature program to separate the different isoprostane isomers.

-

-

Mass Spectrometry:

-

Quantification: Calculate the concentration of the isoprostane based on the ratio of the peak areas of the endogenous compound to the internal standard, using a standard curve.

Distinguishing Enzymatic vs. Non-Enzymatic Synthesis

This method relies on the differential production of 8-iso-PGF2α and its COX-derived stereoisomer, PGF2α, by the two pathways.

-

Sample Analysis: Measure the concentrations of both 8-iso-PGF2α and PGF2α in the same sample using a validated method such as LC-MS/MS.

-

Ratio Calculation: Calculate the ratio of 8-iso-PGF2α to PGF2α.

-

Interpretation:

Signaling Pathways of Isoprostanes

While the signaling of 8-iso-PGA1 is not well-defined, the pathways of related isoprostanes, particularly F2-isoprostanes and other cyclopentenone isoprostanes, have been investigated.

F2-Isoprostane Signaling

8-iso-PGF2α and other F2-isoprostanes primarily exert their biological effects by activating the thromboxane (B8750289) A2 receptor (TP receptor), a G-protein coupled receptor.[4] Activation of the TP receptor can lead to:

-

Activation of Phospholipase C (PLC): This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC).

-

Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: This includes the activation of ERK, p38, and JNK pathways, which are involved in cell proliferation, inflammation, and apoptosis.[4]

Cyclopentenone Isoprostane Signaling

A- and J-ring isoprostanes, including presumably 8-iso-PGA1, are electrophilic molecules due to their α,β-unsaturated ketone group. Their signaling mechanisms can be receptor-independent and involve:

-

Michael Adduction: They can form covalent adducts with cellular nucleophiles, particularly cysteine residues in proteins and glutathione (B108866) (GSH).[17]

-

Modulation of NF-κB Signaling: Cyclopentenone isoprostanes have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[18]

-

Activation of PPARγ: Some cyclopentenone prostanoids are ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in metabolism and inflammation.[1]

-

Induction of Oxidative Stress: At higher concentrations, they can deplete cellular GSH, leading to an increase in intracellular ROS and apoptosis.[2]

Conclusion

The synthesis of 8-iso-PGA1 is an integral part of the complex cascade of events initiated by free radical-mediated lipid peroxidation. While 8-iso-PGF2α remains the most widely used biomarker of oxidative stress, the formation of downstream products like 8-iso-PGA1 highlights the diverse array of bioactive molecules generated during this process. A deeper understanding of the entire isoprostane pathway, including the formation and biological activities of A- and J-ring isoprostanes, will undoubtedly open new avenues for research into the pathophysiology of diseases associated with oxidative stress and may lead to the development of novel therapeutic strategies. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore this exciting and rapidly evolving field.

References

- 1. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclopentenone isoprostanes are novel bioactive products of lipid oxidation which enhance neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oxfordbiomed.com [oxfordbiomed.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of Plasma 8-Isoprostane by High-Performance Liquid Chromatography with Tandem Mass Spectrometry in a Case-Control Study of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urinary Levels of 8-Iso-Prostaglandin F2α and 8-Hydroxydeoxyguanine as Markers of Oxidative Stress in Patients With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. targetmol.cn [targetmol.cn]

- 8. Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasma and urinary 8-iso-prostane as an indicator of lipid peroxidation in pre-eclampsia and normal pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Blood and urine 8-iso-PGF2α levels in babies of different gestational ages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]

- 14. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Isoprostane Generation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Relevance of 8-iso-Prostaglandin A1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-iso-Prostaglandin A1 (8-iso-PGA1) is a member of the isoprostane family, produced via non-enzymatic free radical-catalyzed peroxidation of arachidonic acid. As a cyclopentenone prostaglandin (B15479496), it possesses a reactive α,β-unsaturated carbonyl group that confers a unique profile of biological activities, distinct from conventional prostaglandins (B1171923). This technical guide provides a comprehensive overview of the current understanding of 8-iso-PGA1, detailing its formation, metabolism, and physiological relevance. Particular emphasis is placed on its signaling pathways, potential therapeutic applications, and the experimental methodologies used for its study. While research specifically focused on 8-iso-PGA1 is emerging, this document extrapolates potential functions based on the well-characterized activities of the broader class of cyclopentenone prostaglandins, offering a valuable resource for researchers in the fields of oxidative stress, inflammation, and drug discovery.

Introduction

Isoprostanes are a class of prostaglandin-like compounds formed in vivo from the free radical-catalyzed peroxidation of essential fatty acids, primarily arachidonic acid, independent of the cyclooxygenase (COX) enzymes.[1][2][3] Among these, F2-isoprostanes like 8-iso-prostaglandin F2α are well-established as reliable biomarkers of oxidative stress.[1][2][3] 8-iso-Prostaglandin A1 (8-iso-PGA1) is a less-studied but equally intriguing member of the A-series isoprostanes, characterized by a cyclopentenone ring structure.[4][5][6][7][8] This structural feature, specifically the α,β-unsaturated ketone, is crucial for many of its biological activities, which are often mediated through covalent adduction with cellular nucleophiles, rather than through classical G-protein coupled prostanoid receptors.[4]

As a cyclopentenone prostaglandin (cyPG), 8-iso-PGA1 belongs to a family of lipid mediators known for their potent anti-inflammatory, anti-proliferative, and pro-apoptotic effects.[5][7] This guide will delve into the known physiological roles of 8-iso-PGA1 and the broader implications of its cyPG nature.

Formation and Metabolism

The formation of 8-iso-PGA1 is initiated by the peroxidation of arachidonic acid, a polyunsaturated fatty acid abundant in cell membranes. This process can be catalyzed by free radicals, leading to the formation of a variety of isoprostane isomers.[1][2] While the precise enzymatic pathways for the generation of all isoprostanes are not fully elucidated, it is understood that both non-enzymatic and enzymatic (via COX) pathways can contribute to the formation of certain isoprostanes.[1][3][9]

PGE1, a conventional prostaglandin, can undergo dehydration to form PGA1.[8] It is plausible that a similar dehydration of 8-iso-Prostaglandin E1 could be a source of 8-iso-PGA1.

The metabolism of A-series prostaglandins, such as PGA1, occurs in various organs, including the liver and kidneys.[10] While specific metabolic pathways for 8-iso-PGA1 have not been detailed, it is likely to undergo similar metabolic transformations as other prostaglandins, including oxidation and degradation into more polar, excretable compounds.[11]

Physiological Relevance and Signaling Pathways

The physiological relevance of 8-iso-PGA1 is primarily attributed to its nature as a cyclopentenone prostaglandin. These compounds are known to exert their effects through multiple mechanisms, including the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and the modulation of key inflammatory signaling pathways such as NF-κB.[5][7]

Anti-inflammatory and Pro-resolution Activities

Cyclopentenone prostaglandins are potent anti-inflammatory agents.[4][5][6][7] They are known to inhibit the activation of the transcription factor NF-κB, a central regulator of the inflammatory response.[5][7] This inhibition can occur through both PPAR-γ-dependent and -independent mechanisms.[5][7] By suppressing NF-κB, cyPGs can downregulate the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[7]

Anti-proliferative and Pro-apoptotic Activities

Several cyclopentenone prostaglandins, including PGA1, have demonstrated potent anti-tumor activities by inducing cell cycle arrest or apoptosis in various cancer cell lines.[4][8][12] PGA1 has been shown to induce apoptosis through the specific activation of H-Ras and N-Ras in cellular endomembranes, leading to endoplasmic reticulum stress.[12]

Other Biological Activities

-

Enzyme Inhibition: 8-iso-PGA1 has been shown to inhibit aldo-keto reductase family 1 member B10 (AKR1B10), an enzyme implicated in cancer development.[13]

-

Neurotransmission: At low concentrations, 8-iso-PGA1 inhibits the potassium-induced release of D-aspartate from isolated bovine retinas, suggesting a role in modulating neurotransmission.[13]

Quantitative Data

The available quantitative data for 8-iso-Prostaglandin A1 is currently limited. The following table summarizes the known values.

| Parameter | Value | Species/System | Reference |

| KM | 22 µM | Arabidopsis thaliana OPR3 | [14] |

| IC50 | Not Determined | - | - |

| EC50 | Not Determined | - | - |

| Inhibitory Concentration | 60 µM (for AKR1B10 inhibition) | COS-7 lysates with human enzyme | [13] |

| Inhibitory Concentration | 0.1 µM (for D-aspartate release) | Isolated bovine retinas | [13] |

Experimental Protocols

The study of 8-iso-Prostaglandin A1 requires specific and sensitive analytical methods for its quantification and detailed protocols to assess its biological activity.

Quantification of 8-iso-Prostaglandin A1

Due to the lack of specific protocols for 8-iso-PGA1, methodologies for the well-characterized 8-iso-PGF2α are presented as a reference. These techniques can be adapted for 8-iso-PGA1.

5.1.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate and specific quantification of isoprostanes.[15][16][17][18]

-

Sample Preparation:

-

Chromatographic Separation:

-

A C18 reversed-phase column is typically used for separation.

-

A gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.

-

-

Mass Spectrometric Detection:

-

Electrospray ionization (ESI) in the negative ion mode is used.

-

Multiple reaction monitoring (MRM) is employed for selective and sensitive detection of the parent and product ions of the analyte and an internal standard (e.g., a deuterated analog).

-

5.1.2. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits are commercially available for the quantification of isoprostanes and offer a higher throughput alternative to LC-MS/MS, though they may have lower specificity.[16][19][20]

-

Principle: Competitive immunoassay where the isoprostane in the sample competes with a labeled isoprostane for binding to a limited number of antibody sites.

-

Procedure:

-

Samples and standards are added to a microplate pre-coated with a capture antibody.

-

An enzyme-conjugated antibody or antigen is added.

-

After incubation and washing, a substrate is added to produce a colorimetric signal.

-

The absorbance is read on a microplate reader, and the concentration is determined from a standard curve.

-

Assessment of Biological Activity

5.2.1. NF-κB Activation Assay

-

Method: Reporter gene assay in a suitable cell line (e.g., HEK293).

-

Procedure:

-

Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Cells are pre-treated with varying concentrations of 8-iso-PGA1.

-

NF-κB activation is stimulated with an appropriate agonist (e.g., TNF-α).

-

Luciferase activity is measured as a readout of NF-κB transcriptional activity.

-

5.2.2. Cell Viability and Apoptosis Assays

-

Methods:

-

MTT or WST-1 assay: To assess cell viability and proliferation.

-

Annexin V/Propidium Iodide staining followed by flow cytometry: To quantify apoptosis and necrosis.

-

Caspase activity assays: To measure the activation of key apoptotic enzymes.

-

-

Procedure:

-

Cells are treated with a range of concentrations of 8-iso-PGA1 for various time points.

-

The respective assays are performed according to the manufacturer's instructions.

-

Conclusion and Future Directions

8-iso-Prostaglandin A1 is an intriguing lipid mediator with the potential for significant physiological and pathophysiological roles. As a cyclopentenone prostaglandin, it likely possesses potent anti-inflammatory and anti-proliferative properties. The limited research specifically on 8-iso-PGA1 highlights a need for further investigation to fully elucidate its signaling pathways, metabolic fate, and therapeutic potential. Future studies should focus on:

-

Developing specific and sensitive analytical methods for the routine quantification of 8-iso-PGA1 in biological fluids.

-

Characterizing its interactions with cellular targets beyond AKR1B10.

-

Investigating its efficacy in in vivo models of inflammation and cancer.

-

Exploring its potential as a biomarker for diseases associated with oxidative stress.

A deeper understanding of the physiological relevance of 8-iso-PGA1 will undoubtedly open new avenues for the development of novel therapeutic strategies for a range of human diseases.

References

- 1. Reinterpreting the best biomarker of oxidative stress:The 8-iso-prostaglandin F2α/prostaglandin F2α ratio shows complex origins of lipid peroxidation biomarkers in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclooxygenase-dependent formation of the isoprostane, 8-epi prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The chemistry, biology and pharmacology of the cyclopentenone prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclopentenone prostaglandins - Wikipedia [en.wikipedia.org]